2,6-dichloro-4-ethynylbenzonitrile
Description
Properties
CAS No. |
2680539-47-1 |
|---|---|
Molecular Formula |
C9H3Cl2N |
Molecular Weight |
196 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-4-ethynylbenzonitrile typically involves the reaction of 2,6-dichlorobenzoyl chloride with bromine in the presence of dimethyl sulfoxide (DMSO) as a solvent . The reaction proceeds through a series of steps, including halogenation and subsequent substitution reactions, to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-ethynylbenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex structures.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium tert-butoxide can be used for substitution reactions.
Coupling Reactions: Palladium catalysts and copper co-catalysts are commonly used in coupling reactions involving the ethynyl group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used for these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
2,6-Dichloro-4-ethynylbenzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,6-dichloro-4-ethynylbenzonitrile involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions, while the nitrile group can form hydrogen bonds with target molecules. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2,6-Dichloro-4-ethynylbenzonitrile
- Molecular Formula : C₉H₃Cl₂N
- Molecular Weight : 196.04 g/mol .
Structural Features: This aromatic compound features a benzene ring substituted with two chlorine atoms at the 2- and 6-positions, an ethynyl (C≡CH) group at the 4-position, and a nitrile (CN) functional group.
Comparison with Structurally Similar Compounds
Ethyl 4-Hydroxy-2,6-dimethylbenzoate
Key Differences :
Substituent Effects :
- The target compound uses chlorine (electron-withdrawing) and ethynyl groups, whereas the ethyl benzoate derivative employs methyl (electron-donating) and hydroxyl groups. This difference significantly alters electronic properties and reactivity.
- The nitrile group in the target compound enhances polarity compared to the ester group in the benzoate derivative.
N1-(Pyridin-2-yl)benzene-1,4-diamine
Key Differences :
Functional Groups :
- The diamine and pyridine groups in this compound contrast with the nitrile and ethynyl groups in this compound. This difference suggests divergent applications, such as coordination chemistry vs. electrophilic substitution reactions.
Reactivity: The diamine’s nucleophilic amino groups enable metal coordination, while the nitrile and ethynyl groups in the target compound favor click chemistry or cross-coupling reactions .
Data Table: Structural and Physical Comparisons
Research Implications and Limitations
- Electronic Properties : Chlorine and nitrile groups in this compound enhance electrophilicity, making it suitable for Suzuki-Miyaura couplings, whereas methyl and hydroxyl groups in the benzoate derivative favor hydrogen-bonding interactions .
- Data Gaps: Limited information on the target compound’s solubility, toxicity, and synthetic routes hinders a comprehensive comparison.
Notes on Evidence Utilization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
